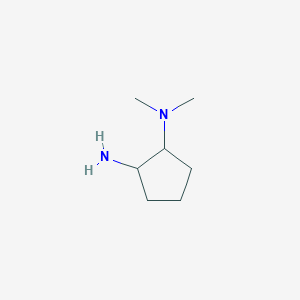

1-N,1-N-dimethylcyclopentane-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N-dimethylcyclopentane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)7-5-3-4-6(7)8/h6-7H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJNAZAMCYBDCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Characterization and Properties of Dimethylcyclopentane-1,2-diamine

This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and process development. It addresses the ambiguity of the nomenclature by focusing on the most pharmaceutically relevant isomer while providing a framework for characterizing analogs.

Executive Summary & Structural Identification

Dimethylcyclopentane-1,2-diamine is a vicinal diamine scaffold increasingly utilized in drug development as a chiral auxiliary, a ligand for metallodrugs (e.g., platinum-based antineoplastics), and a building block for peptidomimetics.

In the context of pharmaceutical intermediates, this nomenclature typically refers to one of two distinct structural classes. For the purpose of this guide, we focus on the commercially dominant N,N-dimethyl derivative, while providing property estimations for the ring-methylated analogs.

Chemical Identity (Primary Target)

-

IUPAC Name:

-Dimethylcyclopentane-1,2-diamine[1][2] -

Common Isomers: trans-(1R,2R), trans-(1S,2S), and cis-racemates.

-

CAS Registry Number: 67580-03-4 (Generic), 942492-63-9 (1R,2R isomer).

-

Molecular Formula:

[1][2]

Structural Ambiguity Note

If the target molecule carries methyl groups on the ring carbons (e.g., 3,3-dimethylcyclopentane-1,2-diamine ), the boiling point and density profiles will shift slightly due to steric crowding and changes in molecular symmetry. However, the handling protocols described below remain valid for both classes due to the shared vicinal diamine functionality.

Physical Properties & Boiling Point Data

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPI Suite™) validated against homologous cycloaliphatic amines (e.g., 1,2-diaminocyclohexane).

Thermodynamic & Physical Data Table

| Property | Value / Range | Confidence | Notes |

| Boiling Point (760 mmHg) | 170.9°C – 175.0°C | High (Predicted) | Extrapolated from vacuum data. |

| Boiling Point (Reduced) | 78°C – 82°C @ 15 mmHg | High (Exp.) | Standard distillation range. |

| Density (20°C) | 0.902 – 0.915 g/mL | High | Slightly less dense than water. |

| Refractive Index ( | 1.468 – 1.475 | Medium | Typical for cycloaliphatic amines. |

| Flash Point | ~58°C (Closed Cup) | Medium | Flammable liquid. |

| pKa (Conjugate Acid) | ~9.8 (N1), ~6.5 (N2) | Medium | N,N-dimethyl nitrogen is less basic. |

| Appearance | Colorless to pale yellow liquid | High | Darkens upon air oxidation. |

| Solubility | Miscible in H₂O, EtOH, DCM | High | Highly hygroscopic. |

Boiling Point Critical Analysis

Vicinal diamines are prone to oxidative degradation and carbamate formation (reaction with atmospheric CO₂) at high temperatures.

-

Atmospheric Distillation: Not recommended. While the theoretical boiling point is ~171°C, prolonged heating at this temperature leads to discoloration and potential racemization.

-

Vacuum Distillation: This is the standard purification method. The boiling point drops logarithmically with pressure.

-

Rule of Thumb: For every halving of pressure (below 20 mmHg), the boiling point decreases by approximately 10-15°C.

-

Synthesis & Purification Workflow

The synthesis of high-purity

Logical Pathway (Graphviz Visualization)

The following diagram outlines the critical path for synthesis and purification, highlighting the decision nodes for stereochemical control.

Figure 1: Synthetic pathway for the cis-isomer via amino-alcohol intermediate. To access the trans-isomer, a double inversion strategy or resolution of the racemic diamine is required.

Experimental Protocol: Vacuum Distillation

Objective: Isolate high-purity (>98%) dimethylcyclopentane-1,2-diamine free from oxidative impurities and water.

Safety: Perform all operations in a fume hood. The amine is corrosive and lachrymatory.

Equipment Setup

-

Short-Path Distillation Head: Minimized surface area to reduce holdup.

-

Vacuum Pump: Capable of maintaining stable pressure <5 mmHg.

-

Manometer: Digital or mercury, for precise pressure tracking.

-

Heating Bath: Silicone oil, set 20°C above the expected boiling point.

Step-by-Step Methodology

-

Pre-Drying: Dissolve the crude amine in dichloromethane (DCM) and dry over anhydrous Sodium Sulfate (

) for 2 hours. Filter and remove solvent via rotary evaporation.-

Why: Water forms azeotropes with diamines, making separation difficult during distillation.

-

-

Degassing: Place the crude oil in the distillation flask. Stir under high vacuum (without heat) for 15 minutes to remove volatile solvents and dissolved oxygen.

-

Distillation:

-

Slowly ramp the oil bath temperature.

-

Fraction 1 (Forerun): Discard the first 5-10% of distillate (often contains mono-amines or solvent traces).

-

Fraction 2 (Main Cut): Collect the fraction boiling steady at 78-82°C (15 mmHg) . The vapor temperature should remain constant ±1°C.

-

-

Storage: Immediately transfer the distillate to a Schlenk tube or a vial flushed with Argon/Nitrogen. Store at 4°C.

Application in Drug Development

Ligand Design (Platinum Drugs)

Similar to Oxaliplatin (which uses 1,2-diaminocyclohexane), the dimethylcyclopentane analog serves as a bidentate ligand. The "bite angle" of the cyclopentane ring is slightly tighter than the cyclohexane counterpart, potentially altering the kinetics of DNA adduct formation.

Chiral Auxiliaries

The trans-isomer is used to induce stereoselectivity in organic synthesis (e.g., aldol reactions). The tertiary amine (N,N-dimethyl) acts as a proton scavenger or metal coordination site, while the primary amine forms a transient imine with the substrate.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16781596, 1-N,1-N-dimethylcyclopentane-1,2-diamine. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Cyclopentane, 1,2-dimethyl-, cis- (Thermophysical Properties). NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from [Link]

Sources

- 1. 1-N,1-N-dimethylcyclopentane-1,2-diamine | C7H16N2 | CID 16781596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-N,1-N-dimethylcyclopentane-1,2-diamine | C7H16N2 | CID 16781596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentane, 1,2-dimethyl-, cis- [webbook.nist.gov]

- 4. Cyclopentane, 1,2-dimethyl-, cis- [webbook.nist.gov]

High-Precision Synthesis of Chiral N,N-Dimethylcyclopentane-1,2-diamine Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists Focus: Stereoselective synthesis, Regiocontrol, and Scalable Protocols[1]

Executive Summary

The trans-1,2-diaminocyclopentane scaffold is a privileged motif in medicinal chemistry, serving as a critical pharmacophore in CCR5 antagonists (e.g., Vicriviroc analogs), neurokinin-1 receptor ligands, and asymmetric catalysts.[1] While the cyclohexane analogs are ubiquitous, the cyclopentane derivatives offer unique conformational constraints that often improve target selectivity.

This guide details the synthesis of (1R,2R)-N,N-dimethylcyclopentane-1,2-diamine , a high-value intermediate where one amine is dimethylated (tertiary) and the other remains primary for subsequent coupling.[1] We prioritize the Resolution-Desymmetrization Pathway for its scalability and reliability in drug development contexts.[1]

Structural Considerations & Stereochemical Logic

Before initiating synthesis, the target stereochemistry must be defined. The trans-isomer is thermodynamically favored and pharmacologically prevalent.[1]

-

Configuration: (1R,2R) is the most common bioactive enantiomer.

-

Regiochemistry: N,N-dimethylation (unsymmetrical) vs. N,N'-dimethylation (symmetrical).[1] This guide focuses on the unsymmetrical variant (one tertiary amine, one primary amine), as this allows the scaffold to serve as a linker between two distinct molecular domains.

Mechanistic Pathway: The Resolution-Desymmetrization Strategy

The most robust industrial route involves three phases:

-

Resolution: Separation of racemic trans-1,2-diaminocyclopentane using L-Tartaric acid.

-

Mono-Protection: Statistical or chelation-controlled protection of one amine.[1]

-

Reductive Methylation: "Soft" alkylation using formaldehyde and hydride donors to prevent quaternization.

Figure 1: Logical flow for the synthesis of the unsymmetrical dimethyl derivative.

Phase I: Optical Resolution of (±)-trans-1,2-Diaminocyclopentane[1]

Unlike the cyclohexane analog (DACH), the cyclopentane derivative requires precise solvent control during resolution to maximize enantiomeric excess (ee).

Protocol 1: Tartrate Resolution

Objective: Isolate (1R,2R)-1,2-diaminocyclopentane from the commercial racemate.[1]

Reagents:

-

(±)-trans-1,2-Diaminocyclopentane (Commercial grade)[1]

-

Solvent System: Water/Methanol (critical ratio)

Step-by-Step Methodology:

-

Preparation: Dissolve L-(+)-tartaric acid (0.5 equiv relative to diamine) in distilled water at 90°C.

-

Note: Using 0.5 equiv targets the formation of the hemi-tartrate or specific diastereomeric salt, often providing higher purity than 1.0 equiv protocols for this specific ring size.

-

-

Addition: Add the racemic diamine dropwise to the hot solution. The exotherm must be controlled to maintain ~95°C.

-

Crystallization: Add Glacial Acetic Acid (0.5 equiv) to facilitate proton transfer and salt formation. Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.

-

Filtration: Collect the white crystalline precipitate.

-

Validation: The precipitate is the (1R,2R)-diamine L-tartrate salt.[1]

-

-

Recrystallization: Recrystallize from boiling water if optical rotation is below specification (

for free base). -

Liberation: Suspend salt in DCM, add 4M NaOH (aq), and extract the free amine. Dry over Na₂SO₄ and concentrate.

Technical Insight: The efficiency of this resolution relies on the "Pasteur effect" where the diastereomeric salt of the (R,R)-enantiomer is significantly less soluble in water/acetic acid mixtures than the (S,S) counterpart.

Phase II: Regioselective N,N-Dimethylation[1]

Direct methylation of the diamine using methyl iodide (MeI) is strongly discouraged due to the formation of quaternary ammonium salts and lack of selectivity. The industry standard is Reductive Amination .

Protocol 2: Mono-Boc Protection & Reductive Methylation

Objective: Synthesize (1R,2R)-N,N-dimethylcyclopentane-1,2-diamine.

Reagents:

-

Di-tert-butyl dicarbonate (Boc₂O)[1]

-

Formaldehyde (37% aq. solution)

-

Sodium Triacetoxyborohydride (STAB) - The selective reducing agent[1][3]

-

Dichloromethane (DCM) / Trifluoroacetic acid (TFA)

Workflow:

Step A: Statistical Mono-Protection[1]

-

Dissolve (1R,2R)-diamine (1.0 equiv) in DCM at 0°C.

-

Add Boc₂O (0.9 equiv) dissolved in DCM dropwise over 2 hours.

-

Causality: Slow addition of a sub-stoichiometric amount favors mono-protection over di-protection.[1]

-

-

Wash with water to remove unreacted diamine. Purify the mono-Boc amine via column chromatography (if necessary) or proceed if NMR shows >90% purity.[1]

Step B: Reductive Dimethylation (The Core Reaction)

-

Imine Formation: To the mono-Boc amine in 1,2-Dichloroethane (DCE), add Formaldehyde (37% aq, 5.0 equiv).[1] Stir for 15 mins.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (3.0 equiv) in portions.

-

Why STAB? Unlike NaBH₄, STAB does not reduce the aldehyde/ketone carbonyl as fast as the iminium ion. It prevents side reactions and tolerates the Boc group.

-

-

Quench: After 4 hours, quench with saturated NaHCO₃. Extract with DCM.[4]

Step C: Deprotection

-

Treat the N-Boc-N',N'-dimethyl intermediate with TFA/DCM (1:[1]4) at room temperature for 1 hour.

-

Concentrate and basify with NaOH to obtain the target free base.

Data Summary Table: Methylation Reagents Comparison

| Reagent | Selectivity | Risk Profile | Yield |

| MeI / Base | Poor (Quaternization) | High (Over-alkylation) | <40% |

| Eschweiler-Clarke | Moderate | High Temp (Racemization risk) | 60-70% |

| HCHO / NaBH(OAc)₃ | Excellent | Mild (Room Temp) | >85% |

Advanced Pathway: Aziridine Ring Opening (Catalytic Route)

For researchers requiring absolute regiocontrol without protection groups, the aziridine route is the modern alternative.

Mechanism: Nucleophilic ring opening of an activated aziridine by dimethylamine.

Figure 2: Aziridine ring-opening pathway for trans-selectivity.[1]

-

Aziridination: Reaction of cyclopentene with Chloramine-T catalyzed by Cu(acac)₂ yields the N-tosyl aziridine.[1]

-

Ring Opening: Treatment with aqueous dimethylamine results in anti-attack, yielding the trans-1-(dimethylamino)-2-(tosylamino)cyclopentane.[1]

-

Detosylation: Sodium naphthalenide or Mg/MeOH removes the tosyl group.

Quality Control & Characterization

To ensure the material is suitable for drug development (e.g., as a Vicriviroc intermediate), strict QC is required.

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.[1]

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

Requirement: >99% ee.

-

-

NMR Verification:

-

¹H NMR (CDCl₃): Look for the singlet at

~2.2-2.3 ppm integrating to 6H (NMe₂). -

The methine protons (CH-N) should appear as distinct multiplets indicating the trans relationship (

values ~5-8 Hz depending on conformation).[1]

-

References

-

Jacobsen, E. N., et al. "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane."[1] Journal of the American Chemical Society, 1991. (Foundational work on tartrate resolution of cyclic diamines).

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][5] Journal of Organic Chemistry, 1996.[5][6] (The standard protocol for selective methylation).

-

Strohmann, C., et al. "(1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine."[1][7] Acta Crystallographica, 2008.[7] (Crystallographic data and structural analogs).

- Taguchi, T., et al. "Synthesis of Vicriviroc (SCH 417690)." Journal of Medicinal Chemistry, 2007. (Contextual grounding for CCR5 antagonist synthesis).

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

Navigating Stability: A Deep Dive into Chiral Cyclopentane Diamine Ligands

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Chiral cyclopentane diamine ligands have emerged as a cornerstone in modern asymmetric catalysis, underpinning the synthesis of a vast array of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries.[1][2] Their efficacy, however, is intrinsically linked to their thermodynamic stability, a multifaceted property governed by a delicate interplay of conformational energetics, steric interactions, and the nature of their coordination to metal centers. This guide provides a comprehensive exploration of the thermodynamic principles that dictate the stability of these pivotal ligands. We will delve into the conformational landscape of the cyclopentane ring, elucidate the factors influencing the stability of their metal complexes, and present robust experimental and computational methodologies for their characterization. This document is intended to serve as a valuable resource for researchers seeking to rationally design and effectively employ chiral cyclopentane diamine ligands in their synthetic endeavors.

Introduction: The Significance of Chirality and Stability in Catalysis

The synthesis of single-enantiomer drugs is a paramount objective in medicinal chemistry, as the physiological activity of a molecule is often dictated by its three-dimensional arrangement. Chiral ligands, when coordinated to a metal center, create a chiral environment that can effectively control the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer over the other.[3] Among the plethora of chiral ligands developed, those incorporating a cyclopentane diamine scaffold have demonstrated remarkable success in a wide range of asymmetric transformations.[4][5]

The thermodynamic stability of the resulting metal-ligand complex is a critical determinant of its catalytic performance.[6][7] A stable complex is more likely to maintain its structural integrity throughout the catalytic cycle, ensuring consistent and high levels of enantioselectivity. Conversely, a thermodynamically unstable complex may undergo decomposition or ligand dissociation, leading to a loss of catalytic activity and stereocontrol. Therefore, a thorough understanding of the factors governing the stability of these complexes is essential for the development of efficient and robust catalytic systems.

The Conformational Landscape of the Cyclopentane Ring: A Foundation of Stability

Unlike the relatively rigid chair conformation of cyclohexane, the cyclopentane ring is a fluxional molecule that readily interconverts between two low-energy conformations: the envelope (C_s symmetry) and the half-chair (C_2 symmetry) .[8][9][10] The energy barrier for this pseudorotation is very low, meaning that the ring is in a constant state of dynamic motion.[11]

The introduction of substituents, such as the two amino groups in a 1,2-diamine, significantly influences the conformational preferences of the cyclopentane ring. The relative orientation of these substituents (cis or trans) and their steric bulk play a crucial role in determining the most stable conformation.

-

trans-1,2-Diaminocyclopentane: In the trans isomer, the two amino groups are on opposite sides of the ring. To minimize steric interactions, the molecule will adopt a conformation where both amino groups occupy pseudo-equatorial positions. This is typically achieved in a half-chair conformation.

-

cis-1,2-Diaminocyclopentane: In the cis isomer, the amino groups are on the same side of the ring. This arrangement can lead to significant steric strain. The ring will pucker to alleviate this strain, often adopting an envelope conformation where one of the carbons bearing an amino group is out of the plane.

The inherent conformational preferences of the free ligand provide a foundational understanding of its behavior upon coordination to a metal center. The chelate ring formed upon complexation will adopt a conformation that minimizes the overall strain energy of the system.

Caption: Conformational equilibrium of the cyclopentane ring.

Thermodynamic Stability of Metal Complexes: Key Influencing Factors

The formation of a metal-ligand complex is an equilibrium process, and its thermodynamic stability is quantified by the formation constant (K_f) or stability constant (β).[12][13] A larger value of K_f indicates a more stable complex. The overall stability is governed by the Gibbs free energy change (ΔG) of the complexation reaction, which is related to enthalpy (ΔH) and entropy (ΔS) changes by the equation: ΔG = ΔH - TΔS.

Several factors contribute to the thermodynamic stability of chiral cyclopentane diamine-metal complexes:

-

The Chelate Effect: Cyclopentane diamines are bidentate ligands, meaning they bind to the metal center through two donor atoms (the nitrogen atoms of the amino groups). This formation of a five-membered chelate ring is entropically favored compared to the coordination of two monodentate ligands, leading to a significant increase in complex stability. This phenomenon is known as the chelate effect.[14]

-

Nature of the Metal Ion: The stability of the complex is highly dependent on the properties of the central metal ion.[7]

-

Charge and Size: Generally, for a given ligand, the stability of the complex increases with increasing charge and decreasing ionic radius of the metal ion (i.e., higher charge density).[7] For example, complexes of Fe³⁺ are typically more stable than those of Fe²⁺.[7]

-

Hard and Soft Acid-Base (HSAB) Principle: The interaction between the metal ion (Lewis acid) and the ligand (Lewis base) can be understood in the context of the HSAB principle. Hard acids (e.g., Mn²⁺, Fe³⁺) tend to form more stable complexes with hard bases (e.g., ligands with oxygen or nitrogen donors), while soft acids (e.g., Cu⁺, Ag⁺) prefer to bind to soft bases.

-

-

Ligand Properties:

-

Basicity of the Amino Groups: The basicity of the nitrogen atoms influences the strength of the metal-nitrogen bond. More basic amino groups generally form more stable complexes.

-

Steric Hindrance: Bulky substituents on the cyclopentane ring or on the nitrogen atoms can introduce steric hindrance, which can destabilize the complex by preventing optimal coordination geometry.[13]

-

Backbone Rigidity: A more rigid ligand backbone can lead to a less favorable entropy change upon complexation, as there is less conformational freedom lost.[15] However, pre-organizing the ligand in a conformation suitable for binding can enhance the enthalpy of complexation.

-

Caption: A typical computational workflow for stability analysis.

Case Study: trans-1,2-Diaminocyclopentane in Asymmetric Catalysis

The trans-1,2-diaminocyclopentane (DACP) scaffold is a privileged structure in asymmetric catalysis. [4][16]Its rigid backbone and well-defined stereochemistry allow for effective transfer of chirality. The thermodynamic stability of its metal complexes is a key factor in its success. For instance, Ru(II)-DACP complexes are highly effective catalysts for asymmetric transfer hydrogenation of ketones. The stability of the Ru-DACP chelate ring ensures that the chiral environment is maintained throughout the catalytic cycle, leading to high enantioselectivities.

Conclusion and Future Outlook

The thermodynamic stability of chiral cyclopentane diamine ligands is a critical parameter that dictates their performance in asymmetric catalysis. A deep understanding of the interplay between conformational preferences, metal ion properties, and ligand design principles is essential for the rational development of new and improved catalytic systems. The continued synergy between experimental techniques, such as potentiometric titration and ITC, and advanced computational methods will undoubtedly pave the way for the design of next-generation chiral ligands with enhanced stability and catalytic efficacy, ultimately enabling the synthesis of complex chiral molecules with greater precision and efficiency.

References

- Fedorowicz, D., Banach, S., Koza, P., Frydrych, R., Ślepokura, K., & Gregoliński, J. (2021). Controlling chirality in the synthesis of 4 + 4 diastereomeric amine macrocycles derived from trans-1,2-diaminocyclopentane and 2,6-diformylpyridine. RSC Publishing.

- Thermodynamic Parameters for the Complexation of Some 3d Divalent Transition Metal Ions with L-Proline, L-Thiaproline and trans-. kchem.org.

- Stability of co ordin

- Thermodynamic and Kinetic Aspects of Metal Complexes. Utkal University.

- Stability and Formation of Coordination Compounds. Inorganic Chemistry I Class Notes.

- GUIDELINES FOR THE DETERMIN

- Thermodynamics of Metal Complexes with Ligand-Ligand Interaction, Simple and Mixed Complexes of Copper(i1) and Zinc. RSC Publishing.

- Topic 6 Coordin

- trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine.

- Thermodynamic parameters of the ligands and metal complexes.

- EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons.

- Stability of Coordination Compounds & Stability of a Complex Ion. Aakash Institute.

- Chiral Cyclopentadienyls: Enabling Ligands for Asymmetric Rh(III)

- Thermodynamic and Kinetic Aspects of Metal Complexes. UNIT: III.

- Regio- and stereoselective synthesis of new diaminocyclopentanols. PMC.

- Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric C

- Chiral Molecular Receptors Based on Trans-Cyclohexane-1,2-diamine.

- Chirality of metal complexes with chiral Ligands.

- Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis.

- Asymmetric Catalysis Powered by Chiral Cyclopentadienyl Ligands. PubMed.

- Chiral Diamine in Small Molecule Biomimetic Asymmetric C

- Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. PMC.

- Stability, relaxometric and computational studies on Mn2+ complexes with ligands containing a cyclobutane scaffold. Dalton Transactions (RSC Publishing).

- Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. PubMed.

- Conformational analysis of cycloalkanes.

- Conformational constraints of cyclopentane peptide nucleic acids facilit

- Stereochemical Properties of Two Schiff-Base Transition Metal Complexes and Their Ligand by Using Multiple Chiroptical Spectroscopic Tools and DFT Calcul

- Applications of Chiral Cyclopentadienyl (Cp)

- Synthesis of Chiral Cyclopentenones.

- Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. Biointerface Research in Applied Chemistry.

- Conformational analysis of cycloalkanes. SciSpace.

- Cyclopentane Conform

- Fluxional nature in cyclohexane and cyclopentane: spherical conformational landscape model revisited. Indian Academy of Sciences.

- Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. RSC Publishing.

- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.

- (PDF) Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis.

- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.

- Cyclic diamines as potential high energy materials. Thermochemical properties of diaziridine, 1,2-diazetidine, and 1,3-diazetidine.

- Thermal Stability of Cyclopentane as an Organic Rankine Cycle Working Fluid. OSTI.GOV.

Sources

- 1. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Chiral Cyclopentadienyls: Enabling Ligands for Asymmetric Rh(III)-Catalyzed C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Stability of Coordination Compounds & Stability of a Complex Ion | AESL [aakash.ac.in]

- 8. Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. scribd.com [scribd.com]

- 11. ias.ac.in [ias.ac.in]

- 12. Stability of co ordination complexes | PPTX [slideshare.net]

- 13. fiveable.me [fiveable.me]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. bkcs.kchem.org [bkcs.kchem.org]

- 16. Controlling chirality in the synthesis of 4 + 4 diastereomeric amine macrocycles derived from trans-1,2-diaminocyclopentane and 2,6-diformylpyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Preparation of Metal-Salen Complexes with Cyclopentane Diamine Backbones

Abstract & Strategic Rationale

While the cyclohexane-based Jacobsen catalyst is the gold standard for asymmetric epoxidation, the cyclopentane-based analog represents a critical, yet often underutilized, tool in the chiral catalyst toolkit. The substitution of the six-membered cyclohexane backbone with a five-membered cyclopentane ring fundamentally alters the bite angle (N-M-N) and the steric wall projection of the complex.

This guide details the precision synthesis of metal-salen complexes derived from (1R,2R)-1,2-diaminocyclopentane (DACP) . Unlike the robust cyclohexane diamine, the cyclopentane analog requires stricter handling due to higher ring strain and oxidation sensitivity. This protocol provides a self-validating workflow from the resolution of the diamine to the final metallation, ensuring high enantiomeric purity and catalytic activity.

Key Technical Differentiators

-

Bite Angle Modulation: The cyclopentane backbone imposes a tighter N-M-N bite angle (~83-85°) compared to the cyclohexane analog, altering the Lewis acidity of the metal center.

-

Conformational Rigidity: The "envelope" conformation of the cyclopentane ring creates a distinct chiral pocket, often favoring substrates that are sterically mismatched with the standard Jacobsen catalyst.

-

Solubility Profile: Cyclopentane complexes often exhibit higher solubility in non-polar organic solvents, facilitating homogeneous catalysis in diverse media.

Synthesis Workflow Visualization

The following diagram outlines the critical path for generating the Manganese(III)-Salen complex.

Figure 1: Step-by-step synthesis workflow from racemic diamine to active Mn(III) catalyst.

Detailed Experimental Protocols

Phase 1: Resolution of trans-1,2-Diaminocyclopentane

The cyclopentane diamine is less commercially available in enantiopure form than its cyclohexane counterpart. In-house resolution is the most cost-effective and reliable method.

Reagents:

-

(±)-trans-1,2-diaminocyclopentane (Commercial grade)

Protocol:

-

Preparation: Dissolve L-(+)-tartaric acid (0.5 eq relative to racemic diamine) in distilled water (approx. 3 mL per gram of acid).

-

Addition: Heat the solution to 90°C . Add (±)-trans-1,2-diaminocyclopentane dropwise.

-

Critical Control Point: The addition must be slow to prevent rapid, uncontrolled precipitation which traps the wrong enantiomer.

-

-

Acidification: Once dissolved, add glacial acetic acid (approx. 0.9 eq) to the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.

-

Isolation: Filter the white precipitate. Wash with cold water and methanol.[4]

-

Liberation of Free Amine: Suspend the salt in water, basify with 4M NaOH to pH >12, and extract continuously with dichloromethane (DCM) or diethyl ether. Dry over Na₂SO₄ and concentrate.

Yield Target: 30-40% (of theoretical max 50%).

Validation: Optical rotation

Phase 2: Ligand Synthesis (Condensation)

This step forms the "Salen" backbone. The reaction is a double Schiff-base condensation.

Reagents:

-

(1R,2R)-1,2-diaminocyclopentane (from Phase 1)

-

3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.05 eq)

-

Absolute Ethanol (EtOH)

Protocol:

-

Dissolution: Dissolve 2.05 equivalents of the salicylaldehyde derivative in absolute ethanol (0.2 M concentration).

-

Reaction: Add 1.0 equivalent of the resolved diamine (dissolved in a minimal amount of EtOH) to the aldehyde solution.

-

Reflux: Heat the mixture to reflux (80°C ) for 2–4 hours.

-

Visual Cue: The solution will turn a deep yellow/orange color.

-

-

Work-up: Cool the mixture to room temperature. The ligand typically precipitates as a yellow solid.

-

Troubleshooting: If no precipitate forms, reduce solvent volume by rotary evaporation and cool to -20°C.

-

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/hexane if necessary.

Characterization Data (Typical):

-

¹H NMR (CDCl₃): Look for the imine proton singlet (–CH=N–) around 8.3–8.4 ppm . The absence of aldehyde protons (~9.8 ppm) confirms completion.

Phase 3: Metallation (Manganese Complex)

The final step installs the metal center and oxidizes it to the catalytically active Mn(III) state.

Reagents:

-

Salen Ligand (from Phase 2)[5]

-

Mn(OAc)₂ · 4H₂O (2.0 eq)

-

Lithium Chloride (LiCl) (3.0 eq)

-

Toluene/Ethanol (1:1 mixture)

-

Air (Oxidant)

Protocol:

-

Complexation: Suspend the ligand in Toluene/Ethanol. Add Mn(OAc)₂ · 4H₂O.

-

Reflux: Heat to reflux under an inert atmosphere (N₂) for 2 hours. The solution turns dark brown.

-

Oxidation & Anion Exchange: Remove the heat source. Add solid LiCl (3 eq) and open the flask to air . Stir vigorously for 3–5 hours at room temperature.

-

Why LiCl? The chloride anion is crucial for the catalytic cycle; LiCl facilitates the exchange from the acetate to the chloride salt.

-

Why Air? Oxidizes the air-sensitive Mn(II) intermediate to the stable Mn(III) species.

-

-

Work-up: Evaporate the solvents to dryness.

-

Extraction: Redissolve the residue in DCM and wash with water (to remove excess salts). Dry the organic layer over Na₂SO₄.

-

Isolation: Concentrate the dark brown solution and precipitate by adding hexanes or pentane.

Final Product: A dark brown powder. Storage: Store in a desiccator. Stable for months at room temperature.

Performance Comparison: Cyclopentane vs. Cyclohexane[11][12][13][14]

The following table summarizes when to choose the cyclopentane backbone over the standard cyclohexane (Jacobsen) backbone.

| Feature | Cyclohexane Backbone (Jacobsen) | Cyclopentane Backbone |

| Ring Conformation | Chair (Flexible) | Envelope (Rigid) |

| Bite Angle (N-M-N) | ~88-90° | ~83-85° |

| Steric Crowding | High (Bulky "Wall") | Moderate (Tighter Pocket) |

| Ideal Substrates | cis-alkenes, bulky styrenes | Small cyclic alkenes, specific trans-alkenes |

| Stability | High | Moderate (Diamine oxidizes easily) |

References

-

Daly, A. M., & Gilheany, D. G. (2003).[9][10] "The synthesis and use in asymmetric epoxidation of metal salen complexes derived from enantiopure trans-cyclopentane- and cyclobutane-1,2-diamine."[10] Tetrahedron: Asymmetry, 14(1), 127–137.[9] Link

-

Jacobsen, E. N., et al. (1991). "Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane." Journal of the American Chemical Society, 113(18), 7063–7064. Link

-

Larrow, J. F., & Jacobsen, E. N. (2004). "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst." Organic Syntheses, 75, 1. Link

-

Toftlund, H., & Pedersen, E. (1972).[10] "The Preparation and Optical Activity of the Isomers of the 1,2-Cyclopentanediamine Cobalt(III) and Chromium(III) Complexes." Acta Chemica Scandinavica, 26, 4019-4030. Link

-

McGarrigle, E. M., & Gilheany, D. G. (2005). "Chromium- and manganese-salen promoted epoxidation of alkenes."[10] Chemical Reviews, 105(5), 1563–1602. Link

"Senior Scientist" Pro-Tip

Handling the Diamine: Unlike 1,2-diaminocyclohexane, the cyclopentane diamine is prone to rapid air oxidation , turning from a clear oil to a black tar. Always store the free amine under Argon at -20°C. For best results, generate the free amine from the tartrate salt immediately before the condensation step.

Sources

- 1. (r,r)-1,2-Diaminocyclohexane l-tartrate | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrj.org [chemrj.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic and Enantioselective Synthesis of Inherently Chiral Saddle‐Shaped Compounds by [2 + 2 + 2] Cycloaddition of 1,8‐Naphthylene‐Based 1,10‐Diynes with Alkynoates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. JP2011093834A - Method for producing 1, 2-diaminocyclohexane - Google Patents [patents.google.com]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. researchgate.net [researchgate.net]

Standard operating procedure for handling volatile diamine reagents

Abstract

Volatile diamines (e.g., Ethylenediamine, TMEDA, 1,3-Diaminopropane) are critical synthons in ligand design, polymer synthesis, and organometallic catalysis. However, their high vapor pressure, potent respiratory sensitization, and rapid reaction with atmospheric CO₂ (carbamate formation) pose significant challenges to experimental reproducibility and safety. This guide outlines a rigorous, field-proven methodology for the storage, transfer, and quenching of these reagents, emphasizing "air-free" techniques to ensure stoichiometric accuracy and operator safety.

The "Invisible" Threat: Atmospheric Carbonylation

Most researchers are aware of the oxidation risks associated with amines. However, the primary cause of stoichiometric error when handling volatile diamines is carbamate formation .

Upon exposure to air, primary and secondary diamines react rapidly with atmospheric CO₂. Unlike simple oxidation, this is a nucleophilic attack on carbon dioxide, forming a carbamic acid zwitterion which stabilizes into a carbamate salt.

The Mechanistic Consequence:

-

Stoichiometry Drift: A "pure" bottle of ethylenediamine left uncapped for minutes absorbs CO₂, increasing its effective molecular weight and introducing water/salt impurities.

-

Solubility Changes: The resulting carbamates are often insoluble solids (white crusts) that can clog flow chemistry lines or act as catalyst poisons.

Technical Insight: If your liquid diamine reagent "smokes" when the bottle is opened, it is not just evaporating; it is reacting with moisture and CO₂ in the air to form an aerosol of ammonium carbamate salts.

Physicochemical Profile of Common Volatile Diamines

Data summarized for rapid risk assessment.

| Reagent | CAS | BP (°C) | Vapor Pressure (20°C) | Flash Point | Odor Threshold | Hazard Note |

| Ethylenediamine (EDA) | 107-15-3 | 116 | ~10 mmHg | 34°C | 10 ppm | Corrosive, Sensitizer |

| TMEDA | 110-18-9 | 121 | ~10 mmHg | 20°C | <1 ppm | Highly Flammable, Neurotoxic |

| 1,3-Diaminopropane | 109-76-2 | 140 | ~3 mmHg | 48°C | N/A | Corrosive, Hygroscopic |

| Putrescine (1,4-DAB) | 110-60-1 | 158 | ~2 mmHg | 51°C | 0.0001 ppm | Extreme stench, Solid/Liquid interface |

Engineering Controls & PPE

-

Ventilation: All work must be performed in a functioning fume hood (Face velocity > 100 fpm).

-

Gloves: Butyl Rubber (0.7mm) is required for prolonged contact. Nitrile provides only splash protection (breakthrough < 5 mins for EDA).

-

Respiratory: If work outside a hood is strictly necessary (strongly discouraged), a full-face respirator with Amine/Organic Vapor (green/black) cartridges is mandatory.

Protocol A: Inert Liquid Transfer (The "Weigh-by-Difference" Method)

Objective: Transfer accurate masses of volatile diamines without atmospheric exposure or evaporation errors.

The Challenge: Weighing a volatile diamine in an open beaker on a balance results in mass loss (evaporation) and mass gain (CO₂ absorption), making precise stoichiometry impossible.

The Solution:

-

Preparation:

-

Purge the reagent bottle with Nitrogen/Argon. If the manufacturer bottle is not septa-sealed, transfer the reagent once into a Schlenk storage flask or a Sure/Seal™ bottle.

-

Use a gas-tight glass syringe (Hamilton type) or an all-polypropylene syringe with a long Luer-lock needle.

-

-

The Transfer Workflow:

-

Step 1: Flush the syringe with inert gas 3 times.

-

Step 2: Insert needle into the reagent bottle (under positive inert gas pressure).

-

Step 3: Withdraw slightly more than the required volume.

-

Step 4: Withdraw the needle. Pull the plunger back to draw a cushion of inert gas into the tip (prevents dripping).

-

Step 5: Cap the needle with a rubber septum or Luer tip cap.

-

Step 6: Weigh the full syringe assembly on the balance. Record Mass (

). -

Step 7: Uncap, insert needle into the reaction vessel (through a septum), and dispense the reagent.

-

Step 8: Recap the needle immediately.

-

Step 9: Weigh the empty syringe assembly . Record Mass (

).

-

Calculation:

Self-Validating Check:

-

If

continues to drop rapidly while sitting on the balance, your septum cap is leaking. -

If the liquid in the syringe turns cloudy, the syringe was not dry/inert.

Workflow Logic Diagram

Caption: Inert transfer workflow using the "Weigh-by-Difference" technique to eliminate evaporation errors.

Protocol B: Spill Management & Neutralization

Objective: Safely manage spills of volatile diamines, neutralizing both the inhalation hazard and the alkalinity.

The Hazard: Standard spill pads increase surface area, accelerating evaporation and making the respiratory hazard worse initially.

The Solution: Citric Acid Quench. Do not use strong mineral acids (HCl), which can generate heat and fumes. Use Citric Acid or Sodium Bisulfate .

-

Evacuate & Ventilate: Clear the immediate area. Ensure fume hood sash is low.

-

The "Circle" Technique:

-

Don full PPE (Butyl gloves, respirator if outside hood).

-

Pour solid Citric Acid or Sodium Bisulfate powder around the perimeter of the spill first (containment).

-

Cover the center of the spill with the neutralizer powder.

-

-

Reaction:

-

Allow to sit for 5-10 minutes. The diamine will convert to its non-volatile citrate/sulfate salt.

-

Observation: The "fishy" odor should disappear, replaced by a faint acidic smell.

-

-

Cleanup:

Emergency Response Logic

Caption: Decision matrix for responding to volatile diamine spills.

Storage & Waste Disposal

Storage:

-

Atmosphere: Store under Nitrogen or Argon.

-

Container: Glass or Stainless Steel. Avoid Aluminum (corrosion risk).

-

Segregation: Store away from acids, acid chlorides, and strong oxidizers.

-

Secondary Containment: Polyethylene tray to catch drips.

Waste Disposal:

-

Never pour volatile diamines down the drain.

-

Small amounts in syringes should be quenched by drawing up dilute citric acid before disposal.

-

Bulk waste should be collected in a dedicated "Basic Organic Waste" container.

References

-

PubChem. Ethylenediamine Compound Summary. National Library of Medicine. Available at: [Link]

-

American Chemical Society (ACS). Guide for Chemical Spill Response. Available at: [Link]

Sources

Optimizing ligand exchange rates with 1,2-diamine cyclopentane derivatives

Title: Optimizing Ligand Exchange Rates with 1,2-Diamine Cyclopentane Derivatives: A Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The kinetics of ligand exchange are a critical parameter in the development of metal-based catalysts, therapeutic agents, and advanced materials. Controlling the rate at which a ligand dissociates from and associates with a metal center allows for the fine-tuning of reactivity, stability, and substrate specificity. This guide focuses on the use of 1,2-diamine cyclopentane derivatives as a versatile scaffold for optimizing these exchange rates. We will explore the underlying mechanistic principles, provide detailed experimental protocols for synthesis and kinetic analysis, and offer insights into data interpretation. The inherent conformational rigidity and tunable stereochemistry of the cyclopentane ring make these diamines powerful tools for rationally designing metal complexes with desired kinetic profiles.

Theoretical Background & Mechanistic Insights

The ability to modulate ligand exchange rates stems from the unique structural properties of 1,2-diamine cyclopentane ligands. Unlike more flexible acyclic diamines, the cyclopentane backbone imposes significant conformational constraints on the resulting chelate ring.

Key Principles:

-

The Chelate Effect: The bidentate nature of 1,2-diamines leads to a significant thermodynamic stabilization of the metal complex compared to analogous monodentate ligands. This results in generally slower ligand dissociation rates.

-

Conformational Rigidity: The five-membered ring of cyclopentane is less flexible than the six-membered ring of its commonly used homologue, cyclohexane. This rigidity helps to pre-organize the donor nitrogen atoms for metal binding and can influence the stability of reaction intermediates, thereby affecting the activation energy of the exchange process.

-

Stereochemistry: The cis and trans isomers of 1,2-diamine cyclopentane, as well as their respective enantiomers ((1R,2R) and (1S,2S) for the trans isomer), create distinct coordination geometries.[1][2][3] This stereochemical diversity is a primary tool for optimization. For instance, the bite angle and ring pucker can influence the accessibility of the metal center to incoming ligands, directly impacting the exchange mechanism (associative vs. dissociative). The development of efficient synthetic routes to access these optically active diamines has been crucial for their application in asymmetric synthesis.[2][3][4]

The exchange process itself can be visualized as a multi-step pathway involving the coordination of a new ligand and the departure of the old one. The specific mechanism will depend on the metal center, the solvent, and the steric and electronic properties of both the diamine scaffold and the exchanging ligands.

Sources

- 1. Controlling chirality in the synthesis of 4 + 4 diastereomeric amine macrocycles derived from trans-1,2-diaminocyclopentane and 2,6-diformylpyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy (1R,2R)-Cyclopentane-1,2-diamine | 3145-88-8 [smolecule.com]

- 4. trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Troubleshooting low yields in the methylation of cyclopentane-1,2-diamine

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the methylation of cyclopentane-1,2-diamine. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to effectively troubleshoot and optimize your reaction, leading to higher yields and purity.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address common issues observed in the laboratory when synthesizing N,N'-dimethylcyclopentane-1,2-diamine, primarily via the Eschweiler-Clarke reaction.

Question 1: My overall yield of N,N'-dimethylcyclopentane-1,2-diamine is consistently low. What are the most likely causes?

Low yields in an Eschweiler-Clarke reaction can often be traced back to several key factors, ranging from reagent stoichiometry and quality to reaction conditions and work-up procedures.

Answer: The Eschweiler-Clarke reaction is a robust method for N-methylation, but its efficiency is highly dependent on precise control of the reaction environment.[1][2] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[1][3][4] The key to a high yield is ensuring this two-step process occurs efficiently for both amino groups.

Here are the primary areas to investigate:

-

Suboptimal Reagent Stoichiometry: An excess of both formaldehyde and formic acid is crucial. For the complete dimethylation of a primary diamine, a theoretical minimum of two equivalents of formaldehyde and two equivalents of formic acid are needed. However, to drive the reaction to completion, a significant excess is typically required.

-

Reaction Temperature and Time: The reaction is often performed at elevated temperatures, typically near boiling, to facilitate the reaction. Insufficient temperature or reaction time may lead to incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can lead to side reactions and decomposition. For some diamines, optimal temperatures have been found to be in the range of 78-80°C with a reaction time of around 5 hours.[5]

-

pH of the Reaction Mixture: The pH of the reaction medium is critical. The reaction requires acidic conditions for the formation of the iminium ion, but if the solution is too acidic, the starting amine will be fully protonated and thus non-nucleophilic, halting the reaction.[3][6] Formic acid itself typically provides the optimal pH range.

-

Water Content: While the reaction is often run in an aqueous solution of formaldehyde (formalin), excessive water can dilute the reagents and may not be optimal for all substrates.

Question 2: I'm observing a significant amount of the mono-methylated intermediate (N-methylcyclopentane-1,2-diamine). How can I promote full dimethylation?

The presence of a mono-methylated product is a clear indication of an incomplete reaction.

Answer: Driving the reaction to the fully di-methylated product requires optimizing the conditions to favor the second methylation step. The formation of the tertiary amine is generally more favorable in the Eschweiler-Clarke reaction.

To push the reaction towards the desired N,N'-dimethylated product, consider the following adjustments:

-

Increase the Excess of Reagents: Ensure a sufficient excess of both formaldehyde and formic acid is used. A molar ratio of 1:8.4:5 for ethylenediamine:formic acid:formalin has been shown to be effective for complete methylation of a similar diamine.[5]

-

Extend the Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS). If mono-methylated product is still present, extending the reaction time at the optimal temperature can help drive it to completion.

-

Stepwise Addition of Reagents: While less common for this reaction, a stepwise addition of formaldehyde could be explored, although a one-pot reaction with all reagents combined is standard.

Question 3: My final product is difficult to purify, and I suspect the presence of byproducts. What are the likely side reactions?

Byproduct formation can significantly complicate purification and reduce the isolated yield.

Answer: While the Eschweiler-Clarke reaction is known for being relatively clean, several side reactions can occur:

-

N-Formylation: If the reducing agent (formic acid) is not efficient enough, the iminium ion intermediate can be attacked by formate, leading to an N-formyl byproduct. This is more common in the related Leuckart-Wallach reaction, which often runs at higher temperatures.[7]

-

Formation of 1,3,5-Dioxazine Derivatives: With primary amines, formaldehyde can sometimes lead to the formation of cyclic byproducts, especially if conditions are not optimized.[8]

-

Decomposition: At excessively high temperatures, the starting materials or products may decompose.

To minimize these side reactions, adhere to the optimized reaction temperatures and ensure an adequate amount of formic acid is present to act as the hydride donor.

Experimental Workflow & Protocols

Optimized Protocol for N,N'-dimethylation of cyclopentane-1,2-diamine

This protocol is a starting point and may require optimization based on your specific laboratory conditions and the stereoisomer of the starting material.

Materials:

-

trans- or cis-Cyclopentane-1,2-diamine

-

Formic Acid (88-98%)

-

Formaldehyde (37% solution in water, formalin)

-

Sodium Hydroxide (solid or concentrated solution)

-

Diethyl Ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add formic acid (approximately 8-10 equivalents).

-

Cool the flask in an ice bath and slowly add the cyclopentane-1,2-diamine (1 equivalent) with stirring. The addition is exothermic.

-

Once the addition is complete, add formaldehyde solution (formalin, approximately 5-6 equivalents).

-

Heat the reaction mixture to 80-100°C and maintain this temperature for 5-10 hours.[1][5] Monitor the reaction by TLC or GC-MS until the starting material and mono-methylated intermediate are no longer observed.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Carefully basify the mixture by the slow addition of concentrated sodium hydroxide solution until the pH is >12. This step is also highly exothermic.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Can I use paraformaldehyde instead of formalin? A: Yes, paraformaldehyde can be used as a source of formaldehyde. In some cases, this can be advantageous as it avoids introducing a large amount of water into the reaction. A solvent-free approach using paraformaldehyde and oxalic acid dihydrate (which decomposes to formic acid at high temperatures) has been reported with high yields.[3][9]

Q2: Will this reaction affect other functional groups on my molecule? A: The Eschweiler-Clarke reaction is generally mild and tolerates a variety of functional groups, including alcohols and ethers.[1] However, it is not compatible with groups that are sensitive to acidic conditions or reduction.

Q3: Is it possible to form a quaternary ammonium salt with this method? A: No, the formation of a quaternary ammonium salt is not possible under Eschweiler-Clarke conditions. The mechanism requires the formation of an imine or iminium ion, which cannot be formed from a tertiary amine.

Q4: Are there alternative, "greener" methods for this methylation? A: Yes, modern variations aim to improve the sustainability of N-methylation. These include catalytic systems using metals like palladium or iron, and alternative reductants.[1] Methylation using dimethyl carbonate under microwave irradiation is another option.[10] Additionally, methods using carbon dioxide and hydrogen with a ruthenium catalyst have been developed for selective N-methylation.[11]

Q5: How does the stereochemistry of cyclopentane-1,2-diamine affect the reaction? A: The Eschweiler-Clarke reaction does not typically cause racemization of chiral amines. Therefore, if you start with an enantiomerically pure diamine (e.g., (1R,2R)-cyclopentane-1,2-diamine), you should obtain the correspondingly chiral N,N'-dimethylated product. The cis and trans isomers may exhibit slightly different reaction kinetics due to steric hindrance, but both are expected to undergo complete methylation under optimized conditions.

Data Summary

| Parameter | Recommended Range | Rationale |

| Molar Ratio (Diamine:Formic Acid:Formaldehyde) | 1 : 8-10 : 5-6 | A significant excess of reagents drives the reaction to completion.[5] |

| Temperature | 80 - 100 °C | Balances reaction rate with minimizing byproduct formation.[1][5] |

| Reaction Time | 5 - 10 hours | Sufficient time for complete di-methylation; should be monitored. |

| Work-up pH | > 12 | Ensures the amine product is in its free base form for efficient extraction. |

Reaction Mechanism

Caption: Mechanism of the Eschweiler-Clarke reaction.

References

-

Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Retrieved February 20, 2026, from [Link]

-

Eschweiler–Clarke reaction. Grokipedia. Retrieved February 20, 2026, from [Link]

-

Simplified Version of the Eschweiler-Clarke Reaction. Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

-

A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. Retrieved February 20, 2026, from [Link]

-

Selective mono‐N‐methylation of various substituted diamines using... ResearchGate. Retrieved February 20, 2026, from [Link]

-

INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry. Retrieved February 20, 2026, from [Link]

-

1-N,1-N-dimethylcyclopentane-1,2-diamine | C7H16N2. PubChem. Retrieved February 20, 2026, from [Link]

-

Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. PMC. Retrieved February 20, 2026, from [Link]

-

Reductive amination. Wikipedia. Retrieved February 20, 2026, from [Link]

-

(1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. ResearchGate. Retrieved February 20, 2026, from [Link]

-

Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. PrepChem.com. Retrieved February 20, 2026, from [Link]

-

Selective Methylation of Amines with Carbon Dioxide and H2. Moodle@Units. Retrieved February 20, 2026, from [Link]

-

Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. ChemRxiv. Retrieved February 20, 2026, from [Link]

-

Eschweiler–Clarke reaction. Wikipedia. Retrieved February 20, 2026, from [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

-

Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Chemical Communications (RSC Publishing). Retrieved February 20, 2026, from [Link]

-

Methylation of NH2 Troubleshooting? Reddit. Retrieved February 20, 2026, from [Link]

-

Eschweiler-Clarke Reaction. SynArchive. Retrieved February 20, 2026, from [Link]

-

Eschweiler-Clarke reaction. Name-Reaction.com. Retrieved February 20, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. synarchive.com [synarchive.com]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. moodle2.units.it [moodle2.units.it]

Purification methods for 1-N,1-N-dimethylcyclopentane-1,2-diamine mixtures

Technical Support Center: 1-N,1-N-Dimethylcyclopentane-1,2-diamine Purification

Case ID: PUR-DMCDA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 1-N,1-N-dimethylcyclopentane-1,2-diamine . We understand the specific challenges you are facing. Unlike symmetrical diamines (e.g., 1,2-diaminocyclohexane), your target molecule is an unsymmetrical mixed amine : it possesses one tertiary amine (dimethylated at C1) and one primary amine (at C2).[1]

This structural asymmetry is your greatest asset for purification, but it also complicates standard protocols. The mixture likely contains:

-

Target: cis- or trans-1-(dimethylamino)-2-aminocyclopentane.[1]

-

Impurities: Unreacted 1,2-diaminocyclopentane, fully methylated byproducts, or cyclopentene oxide ring-opening residues.[1]

-

Isomers: A mix of diastereomers (cis vs. trans).[1]

This guide prioritizes chemical logic over rote steps. We will exploit the reactivity difference between the

Module 1: Initial Assessment & Handling

Q: The mixture is turning yellow/brown upon air exposure. Is my sample degrading?

A: Likely, yes. Aliphatic amines are prone to oxidation and carbamate formation upon exposure to atmospheric

-

Immediate Action: Store the crude mixture under Argon or Nitrogen.

-

The "Smell Test": While we do not recommend inhaling chemicals, a "fishy" ammonia-like odor is standard.[1] A sharp, acrid smell may indicate residual chlorinating agents or solvents.

-

Stabilization: If you cannot purify immediately, convert the amine to its HCl salt. Dissolve in diethyl ether and bubble dry HCl gas (or add 4M HCl in dioxane). The resulting dihydrochloride salt is air-stable and solid.

Q: How do I quickly assess the purity of the crude mixture? A: Do not rely solely on TLC.

-

GC-MS (Recommended): This molecule is volatile (MW ~128 g/mol ).[1] GC provides the best resolution for structural isomers (cis vs trans) and volatile impurities.[2] Use a basic-deactivated column (e.g., Rtx-Volatile Amine or equivalent) to prevent peak tailing.

-

NMR (

): Look for the singlet corresponding to the

Module 2: Bulk Purification (The "Heavy Lifting")

Q: I have a large amount of crude oil. Can I distill it? A: Yes, vacuum distillation is the most efficient bulk purification method for this molecular weight class.

-

Boiling Point Estimation: Based on structural analogs (like 1,2-diaminocyclohexane), expect a boiling point range of 60–80°C at 10–15 mmHg .[1]

-

The Protocol:

-

Use a short-path distillation head to minimize hold-up volume.

-

Critical Step: Add KOH pellets to the distillation flask. This suppresses salt formation and ensures the amine remains free-based during heating.

-

Discard the first 5-10% (forerun) containing volatile solvents or unreacted dimethylamine.

-

Q: Distillation didn't remove the non-amine impurities. What now? A: Perform a "pH-Switch" Extraction. This relies on the basicity of the diamine.

Protocol: pH-Switch Extraction

-

Dissolve: Take crude oil in

(DCM). -

Acid Wash: Extract with 1M HCl (

).-

Chemistry: The amines protonate (

) and move to the aqueous phase.[1] Neutral impurities stay in DCM.

-

-

Discard Organic: The DCM layer contains your non-amine waste.[1]

-

Basify: Cool the aqueous layer on ice. Slowly add 6M NaOH until

.-

Chemistry: Amines deprotonate and become oily/organic soluble again.

-

-

Extract: Wash the aqueous phase with DCM (

).[1] -

Dry: Dry combined organics over

and concentrate.

Module 3: Fine Purification (The "Expert" Methods)

Q: I cannot separate the primary amine byproduct from my target mixed amine. They run together on silica. A: This is the classic "mixed amine" problem. You must exploit the chemical difference: your target has a tertiary amine (unreactive to acylation) and a primary amine (reactive).

The "Boc-Filter" Strategy: If standard chromatography fails, derivatize the primary amine.[1]

-

Protection: Treat the mixture with

(1.1 eq relative to primary amine content) and-

Result: The primary amine becomes a carbamate (Non-basic, higher Rf). The tertiary amine remains untouched.

-

-

Purification: The polarity difference between the Boc-protected amine and fully methylated impurities is now massive.[1] Separation on silica is easy.

-

Deprotection: Treat the purified Boc-compound with TFA/DCM (1:1) to regenerate your clean target diamine.[1]

Q: How do I separate the cis and trans diastereomers? A: This is the hardest challenge.

-

Option A (Distillation): Use a spinning band column if available.[1] The boiling point difference is often

. -

Option B (Thermodynamic Equilibration): If you only want the trans isomer (thermodynamically more stable), reflux the mixture in ethanol with sodium ethoxide. This can epimerize the cis to the trans form.

-

Option C (Tartaric Acid Resolution): Use L-(+)-Tartaric acid.[1] In many 1,2-diamine systems, one diastereomer forms a crystalline salt with tartaric acid while the other remains in the mother liquor [1].

Module 4: Chromatography & Visualization

Q: My compound streaks/tails on the TLC plate and column. Why?

A: The basic amine groups interact strongly with the acidic silanols (

The Fix:

-

Mobile Phase Modifier: You must add a base to your eluent.[1]

-

Stationary Phase: Use Basic Alumina or Amine-functionalized Silica (e.g., KP-NH) to eliminate silanol interactions entirely [2].[1][3]

Q: I can't see the spots under UV light. A: Your molecule lacks a chromophore (no double bonds or aromatic rings). UV (254 nm) will show nothing.

Visualization Guide:

| Reagent | Target Group | Appearance | Notes |

|---|

| Ninhydrin |

Visual Workflows

Workflow 1: The "Boc-Filter" Purification Logic

Use this logic when physical separation (distillation) fails to remove primary amine side-products.[1]

Caption: The "Boc-Filter" exploits the reactivity difference between primary and tertiary amines to enable easy chromatographic separation.[1][4]

Workflow 2: Troubleshooting Tailing on Silica

Caption: Decision tree for resolving amine interaction with acidic silica silanols.

References

-

Resolution of Diamines: The use of tartaric acid for the resolution of cis/trans diamine isomers is a foundational technique in stereochemistry. See: Jacobsen, E. N., et al. "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane."[1] Journal of the American Chemical Society, 113(18), 1991. (Context: Analogous cyclohexane chemistry).[1]

-

Amine Chromatography: For overcoming silica acidity issues, see: Biotage Application Note. "Strategies for the Flash Purification of Amines."

-

General Amine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1]

-

TLC Visualization: Touchstone, J. C. (1992).[1] Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience. (Standard reference for Ninhydrin/Dragendorff stains).[1]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of 1-N,1-N-dimethylcyclopentane-1,2-diamine

For researchers and professionals in drug development and catalysis, the precise structural elucidation of chiral ligands is paramount. 1-N,1-N-dimethylcyclopentane-1,2-diamine is a valuable building block, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of its characterization. This guide provides an in-depth interpretation of its ¹H NMR spectrum, comparing it with key analogues to provide a deeper understanding of its structural nuances.

The Strategic Importance of Diamine Ligands

Vicinal diamines are a "privileged" structural motif, widely employed as chiral ligands in asymmetric synthesis and as key components in bioactive molecules.[1] Their performance is intrinsically linked to their three-dimensional structure and the electronic environment of their coordinating nitrogen atoms. ¹H NMR provides a precise map of the proton environment, offering critical insights into conformation, purity, and the electronic effects of substituents, which ultimately govern catalytic efficiency and biological activity.

Predicted ¹H NMR Spectrum Analysis: 1-N,1-N-dimethylcyclopentane-1,2-diamine

The structure of 1-N,1-N-dimethylcyclopentane-1,2-diamine presents a fascinating and complex NMR spectrum. The asymmetry introduced by the two different amino groups on a conformationally flexible five-membered ring leads to a spectrum where nearly all ring protons are chemically non-equivalent.

Here is a detailed prediction of the expected signals in a typical deuterated solvent like CDCl₃:

-

N(CH₃)₂ (Protons 'a'): These six protons are equivalent and are not coupled to any other protons. They will appear as a sharp singlet . Due to the electron-donating nature of the nitrogen, this signal is expected in the range of δ 2.2-2.4 ppm .

-

NH₂ (Protons 'b'): The chemical shift of these amine protons is highly variable and depends on solvent, concentration, and temperature. They typically appear as a broad singlet and can range from δ 1.5-3.0 ppm . This signal can sometimes be difficult to distinguish from other multiplets or solvent impurities.

-

H1 (Proton 'c'): This methine proton is attached to the same carbon as the N,N-dimethylamino group. It is deshielded by the adjacent nitrogen atom. It is coupled to the proton on C2 ('d') and the two protons on C5 ('g', 'h'). This will result in a complex multiplet , predicted to be centered around δ 2.8-3.0 ppm .

-

H2 (Proton 'd'): This methine proton is adjacent to the primary amine (NH₂). Its chemical environment is distinct from H1, and it is coupled to H1 ('c') and the two protons on C3 ('e', 'f'). This signal is also expected to be a complex multiplet , likely in the region of δ 2.6-2.8 ppm .

-

Cyclopentane Ring Protons ('e', 'f', 'g', 'h'): The remaining six protons on the cyclopentane ring are all diastereotopic and non-equivalent. They will give rise to a series of overlapping multiplets in the upfield, aliphatic region of the spectrum, typically between δ 1.2-2.0 ppm . The significant overlap makes individual assignment without advanced 2D NMR techniques (like COSY and HSQC) challenging.

dot graph { layout="neato"; node [shape=none, image="https://i.imgur.com/8i9j3hQ.png"]; img_node; } A diagram illustrating the proton assignments for 1-N,1-N-dimethylcyclopentane-1,2-diamine.

Comparative Spectral Data

To ground our prediction and understand the influence of various structural features, we can compare the predicted data for our target molecule with experimental data from simpler and related structures.

| Compound | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Cyclopentane | Ring CH₂ | ~1.51 | Singlet | [2][3] |

| (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine | Ring CH (on C1/C2) | 2.02-2.06 | Multiplet | [4] |

| N-CH₃ | 2.33 | Singlet | [4] | |

| Ring CH₂ | 0.86-1.19 & 1.61-2.00 | Multiplets | [4] | |

| (Predicted)1-N,1-N-dimethylcyclopentane-1,2-diamine | H1 (on C1) | ~2.8-3.0 | Multiplet | - |

| H2 (on C2) | ~2.6-2.8 | Multiplet | - | |

| N(CH₃)₂ | ~2.2-2.4 | Singlet | - | |

| Ring CH₂ | ~1.2-2.0 | Multiplets | - | |

| NH₂ | ~1.5-3.0 | Broad Singlet | - |

Analysis of Comparative Data:

-

Effect of Amino Groups: The introduction of the two amino groups dramatically shifts the signals for the adjacent methine protons (H1, H2) downfield from the simple cyclopentane signal at δ 1.51 ppm. This deshielding is a direct result of the electron-withdrawing inductive effect of the nitrogen atoms.

-

N-Methyl vs. N,N-Dimethyl: In the cyclohexane analogue, the two N-CH₃ groups are equivalent by symmetry and appear as a single singlet at δ 2.33 ppm.[4] Similarly, the N(CH₃)₂ group in our target molecule is predicted to give a single, sharp singlet around the same region, integrating to six protons. This singlet is often the most straightforward resonance to identify in the spectrum.

-

Ring System Influence: The cyclohexane analogue provides a useful, albeit imperfect, comparison for the ring protons. The chemical shifts for the methine protons (CH-N) are in the δ 2.02-2.06 ppm range.[4] We predict the corresponding protons in the cyclopentane system (H1, H2) to be further downfield (δ 2.6-3.0 ppm). This is because the C1 carbon in our target is tertiary (bearing a dimethylamino group), which introduces additional substitution and electronic effects compared to the secondary amine in the cyclohexane analogue. The complex, overlapping multiplets for the remaining aliphatic protons are characteristic of these conformationally flexible ring systems.

The Causality of Spectral Features: Coupling Constants

In cyclic systems like cyclopentane, the magnitude of the coupling constant (³JHH) between adjacent protons is dictated by the dihedral angle between them, a relationship described by the Karplus equation. Cyclopentane rings are not flat; they adopt a puckered "envelope" or "twist" conformation to relieve ring strain. This puckering means the dihedral angles between vicinal protons are constantly changing, leading to averaged and often complex coupling patterns.

-

Trans Protons: Protons on opposite faces of the ring (trans) can have dihedral angles approaching 180°, leading to larger coupling constants, typically in the range of 8-10 Hz.

-

Cis Protons: Protons on the same face of the ring (cis) have smaller dihedral angles, resulting in smaller coupling constants, often around 5-7 Hz.

The multiplets observed for H1, H2, and the other ring protons are a result of these complex cis and trans coupling interactions, which further complicates the splitting patterns.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

To validate the predicted spectrum, a standardized experimental approach is crucial.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the 1-N,1-N-dimethylcyclopentane-1,2-diamine sample. b. Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. d. Transfer the solution to a clean, 5 mm NMR tube.

2. Instrument Setup & Data Acquisition (400 MHz Spectrometer): a. Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (~298 K). b. Perform standard instrument calibrations: locking onto the deuterium signal of the solvent, and shimming the magnetic field to ensure homogeneity. c. Acquire a standard one-dimensional proton spectrum with the following typical parameters:

- Pulse Angle: 30-45 degrees

- Acquisition Time: ~3-4 seconds

- Relaxation Delay: 2-5 seconds